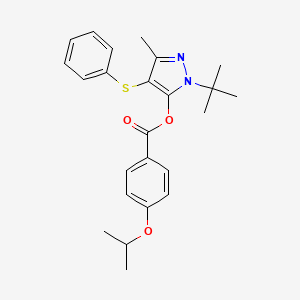

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate

Description

Properties

IUPAC Name |

(2-tert-butyl-5-methyl-4-phenylsulfanylpyrazol-3-yl) 4-propan-2-yloxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-16(2)28-19-14-12-18(13-15-19)23(27)29-22-21(30-20-10-8-7-9-11-20)17(3)25-26(22)24(4,5)6/h7-16H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXRJEFGDWZWMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)OC(C)C)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3-methyl-1H-pyrazole.

Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction. This can be achieved by reacting 3-methyl-1H-pyrazole with phenylthiol in the presence of a base such as sodium hydride.

tert-Butyl Substitution: The tert-butyl group can be introduced through an alkylation reaction. This can be done by reacting the intermediate with tert-butyl bromide in the presence of a strong base like potassium carbonate.

Esterification: The final step involves esterification of the pyrazole derivative with 4-isopropoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where the methyl group can be substituted with other functional groups using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, chlorine, sodium hydride.

Major Products

Oxidation: Sulfoxide or sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyrazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound may exhibit interesting biological activities due to its structural features. It could be investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent. The presence of the pyrazole ring and the phenylthio group suggests that it might interact with biological targets such as enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. For example, it might be incorporated into polymers to enhance their thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of 1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The pyrazole ring could participate in hydrogen bonding or π-π interactions, while the phenylthio group might engage in hydrophobic interactions or covalent bonding with target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, synthetic yields, purity, and physicochemical properties derived from the evidence:

Key Observations:

In contrast, the 2-nitrophenylthio analog () introduces electron-withdrawing effects, which could influence redox properties or metabolic stability. Urea-bridged pyrazole-indazole hybrids () exhibit potent p38 inhibition (IC₅₀ ~12 nM), suggesting that the target compound’s benzoate ester could be modified to include similar pharmacophores for kinase targeting.

Synthetic Feasibility :

- Yields for pyrazole derivatives in the evidence range from 55% to 73% (), influenced by substituent complexity. The absence of tert-butyl or arylthio groups in some analogs (e.g., indazole hybrids) correlates with lower yields (55%), likely due to steric challenges.

Physicochemical Properties :

- Melting points for pyrazole-urea analogs () exceed 190°C, reflecting strong intermolecular hydrogen bonding. The target compound’s 4-isopropoxybenzoate group may reduce melting points compared to nitro- or fluoro-substituted analogs (), enhancing solubility.

Research Findings and Implications

- Biological Potential: Pyrazole derivatives with tert-butyl and arylthio groups (e.g., ) are frequently explored as kinase inhibitors or anti-inflammatory agents. The target compound’s 4-isopropoxybenzoate group could serve as a prodrug moiety, enabling controlled release of active metabolites.

- Synthetic Challenges : The tert-butyl group, while stabilizing, may complicate purification due to increased hydrophobicity. highlights the use of DCM/MeOH (80:1) for column chromatography, which may be applicable to the target compound .

- Spectroscopic Characterization : NMR and MS data for analogs () suggest that the target compound’s tert-butyl and phenylthio groups would produce distinct signals (e.g., δ 1.4 ppm for tert-butyl protons in ¹H NMR).

Biological Activity

1-(tert-butyl)-3-methyl-4-(phenylthio)-1H-pyrazol-5-yl 4-isopropoxybenzoate is a complex organic compound that belongs to the pyrazole family, which is known for its diverse biological activities. This compound features a unique structural configuration that includes a pyrazole ring, a tert-butyl group, a phenylthio moiety, and an isopropoxybenzoate group. The combination of these functional groups potentially enhances its reactivity and biological efficacy.

Chemical Structure

The molecular formula of this compound is C_{20}H_{24}N_{2}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure can be represented as follows:

Biological Activity

Research indicates that compounds containing pyrazole rings often exhibit significant biological activities such as anti-inflammatory, anti-cancer, and antimicrobial properties. The specific biological activities of this compound include:

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by interfering with specific signaling pathways involved in cell proliferation and survival.

- Antimicrobial Properties : The compound has shown activity against certain bacterial strains, indicating potential applications in treating infections.

- Enzyme Inhibition : There are indications that it may act as an inhibitor for specific enzymes involved in metabolic pathways related to disease processes.

The mechanism of action for this compound is likely multifaceted:

- Hydrophobic Interactions : The tert-butyl and phenylthio groups contribute to hydrophobic interactions with target proteins.

- Hydrogen Bonding : The pyrazole ring can participate in hydrogen bonding with biological macromolecules.

- Receptor Modulation : The compound may modulate receptor activity by binding to specific sites, thereby influencing downstream signaling pathways.

Case Studies

Several studies have investigated the biological activity of similar pyrazole derivatives. For instance:

- A study reported that pyrazole derivatives exhibited significant cytotoxic effects against human cancer cell lines (e.g., HeLa and MCF-7) through apoptosis induction .

- Another research highlighted the antimicrobial activity of related compounds against Gram-positive and Gram-negative bacteria, demonstrating their potential as therapeutic agents .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Similar pyrazole core with different substitutions | Moderate anticancer activity |

| Compound B | Lacks phenylthio group | Less reactive; minimal biological activity |

| Compound C | Contains additional halogen substituents | Enhanced antimicrobial properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.